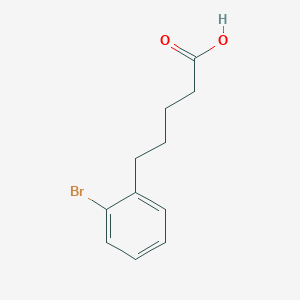
bromozinc(1+);ethyl 2H-furan-2-ide-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
bromozinc(1+);ethyl 2H-furan-2-ide-5-carboxylate is an organozinc reagent commonly used in organic synthesis. It is typically provided as a 0.5 M solution in tetrahydrofuran (THF). This compound is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
bromozinc(1+);ethyl 2H-furan-2-ide-5-carboxylate is synthesized through the reaction of 5-ethoxycarbonyl-2-furyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
5-Ethoxycarbonyl-2-furyl bromide+Zn→5-Ethoxycarbonyl-2-furylzinc bromide
Industrial Production Methods
In industrial settings, the production of 5-ethoxycarbonyl-2-furylzinc bromide solution involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
bromozinc(1+);ethyl 2H-furan-2-ide-5-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles to form carbon-carbon bonds.
Transmetalation: Transfers the furan ring to other metal centers, such as palladium or nickel, in cross-coupling reactions.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and alkyl halides.
Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.
Solvents: Tetrahydrofuran (THF) is the most common solvent due to its ability to stabilize the organozinc reagent.
Major Products Formed
The major products formed from reactions involving 5-ethoxycarbonyl-2-furylzinc bromide solution include various substituted furans and complex organic molecules with new carbon-carbon bonds.
Applications De Recherche Scientifique
bromozinc(1+);ethyl 2H-furan-2-ide-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 5-ethoxycarbonyl-2-furylzinc bromide solution involves the nucleophilic attack of the organozinc reagent on electrophilic centers. The zinc atom facilitates the transfer of the furan ring to the electrophile, forming a new carbon-carbon bond. This process is often catalyzed by transition metals such as palladium or nickel, which enhance the reaction efficiency and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Ethoxycarbonyl-2-furylzinc chloride solution
- 5-Chloropentylzinc bromide solution
- 5-Fluoro-2-methoxyphenylmagnesium bromide solution
Uniqueness
bromozinc(1+);ethyl 2H-furan-2-ide-5-carboxylate is unique due to its specific reactivity and stability in tetrahydrofuran (THF). Its ability to form carbon-carbon bonds efficiently makes it a valuable reagent in organic synthesis, distinguishing it from other organozinc and organomagnesium reagents.
Propriétés
Formule moléculaire |
C7H7BrO3Zn |
|---|---|
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
bromozinc(1+);ethyl 2H-furan-2-ide-5-carboxylate |
InChI |
InChI=1S/C7H7O3.BrH.Zn/c1-2-9-7(8)6-4-3-5-10-6;;/h3-4H,2H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
AYMOCZIAQOTGJO-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C1=CC=[C-]O1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Ethyloctahydropyrrolo[3,4-B]pyridine](/img/structure/B1505746.png)







![[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] hydrogen sulfate](/img/structure/B1505771.png)


